N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting with the preparation of the individual pyrazole and thiadiazole components. These components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and thiadiazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DICHLOROBENZYL)-N-METHYL-1-NAPHTHALENEMETHYLAMINE
- N~1~-(2,6-DICHLOROBENZYL)-N~2~,N~2~-DIETHYL-N~1~-METHYL-1,2-ETHANEDIAMINE
- 2,6-DICHLOROBENZYL BROMIDE
Uniqueness
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of pyrazole and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H11Cl2F2N7S |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[2-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H11Cl2F2N7S/c17-10-2-1-3-11(18)9(10)8-26-7-5-13(25-26)22-16-24-23-14(28-16)12-4-6-21-27(12)15(19)20/h1-7,15H,8H2,(H,22,24,25) |
InChI Key |
VJOCGPWCPCGIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)C4=CC=NN4C(F)F)Cl |
Origin of Product |
United States |
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